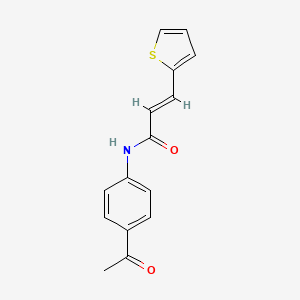![molecular formula C19H29N3S B5816197 8-(1,1-dimethylpropyl)-2-(4-methylphenyl)-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B5816197.png)
8-(1,1-dimethylpropyl)-2-(4-methylphenyl)-1,2,4-triazaspiro[4.5]decane-3-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(1,1-dimethylpropyl)-2-(4-methylphenyl)-1,2,4-triazaspiro[4.5]decane-3-thione is a chemical compound that has gained significant attention in the field of scientific research. It is a spirocyclic compound that has been found to possess a wide range of biological activities.
作用機序
The exact mechanism of action of 8-(1,1-dimethylpropyl)-2-(4-methylphenyl)-1,2,4-triazaspiro[4.5]decane-3-thione is not fully understood. However, it is believed to act through multiple pathways, including inhibition of enzymes, modulation of signaling pathways, and regulation of gene expression.
Biochemical and Physiological Effects:
8-(1,1-dimethylpropyl)-2-(4-methylphenyl)-1,2,4-triazaspiro[4.5]decane-3-thione has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. The compound has also been reported to have antioxidant properties and to protect against oxidative stress.
実験室実験の利点と制限
One of the major advantages of 8-(1,1-dimethylpropyl)-2-(4-methylphenyl)-1,2,4-triazaspiro[4.5]decane-3-thione is its wide range of biological activities. This makes it a promising candidate for the development of new drugs and therapies. However, the compound has some limitations for lab experiments. It is relatively unstable and can degrade over time, which can affect the reliability of experimental results.
将来の方向性
There are several future directions for the research on 8-(1,1-dimethylpropyl)-2-(4-methylphenyl)-1,2,4-triazaspiro[4.5]decane-3-thione. One area of interest is the development of new drugs and therapies based on the compound. Another area of research is the elucidation of the mechanism of action and the identification of the molecular targets of the compound. Additionally, further studies are needed to determine the optimal conditions for the synthesis and storage of the compound, as well as its potential toxicity and safety profile.
Conclusion:
In conclusion, 8-(1,1-dimethylpropyl)-2-(4-methylphenyl)-1,2,4-triazaspiro[4.5]decane-3-thione is a promising compound that has a wide range of biological activities. Its synthesis method has been reported in the literature, and its mechanism of action is believed to act through multiple pathways. The compound has several advantages for lab experiments, but also has some limitations. Future research directions include the development of new drugs and therapies, the elucidation of the mechanism of action, and the determination of its toxicity and safety profile.
合成法
The synthesis of 8-(1,1-dimethylpropyl)-2-(4-methylphenyl)-1,2,4-triazaspiro[4.5]decane-3-thione has been reported in the literature. The most commonly used method involves the reaction of 4-methylbenzenethiol with 1,2,4-triazaspiro[4.5]decane-3,8-dione in the presence of 1,1-dimethylpropylamine. The reaction is carried out under reflux conditions in an organic solvent such as dichloromethane or chloroform. The yield of the product is typically high, and the purity can be improved through recrystallization.
科学的研究の応用
The biological activities of 8-(1,1-dimethylpropyl)-2-(4-methylphenyl)-1,2,4-triazaspiro[4.5]decane-3-thione have been extensively studied in the scientific literature. It has been found to possess antimicrobial, antiviral, anticancer, and anti-inflammatory activities. The compound has also been reported to have neuroprotective effects and to improve cognitive function.
特性
IUPAC Name |
8-(2-methylbutan-2-yl)-2-(4-methylphenyl)-1,2,4-triazaspiro[4.5]decane-3-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3S/c1-5-18(3,4)15-10-12-19(13-11-15)20-17(23)22(21-19)16-8-6-14(2)7-9-16/h6-9,15,21H,5,10-13H2,1-4H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DANNKEGZBGUVQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1CCC2(CC1)NC(=S)N(N2)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chlorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea](/img/structure/B5816120.png)
![3-nitro-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide](/img/structure/B5816122.png)
![N-methyl-N-{[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B5816129.png)
![N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3-iodobenzamide](/img/structure/B5816131.png)

![8-methoxy-4-methyl-3-(2-oxopropoxy)-6H-benzo[c]chromen-6-one](/img/structure/B5816146.png)
![N-(3,4-dimethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5816149.png)
![methyl {4-[(2-bromobenzoyl)amino]phenyl}acetate](/img/structure/B5816154.png)
![3-(2-hydroxyethyl)-8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5816169.png)

![N'-{[(2-methoxyphenyl)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5816180.png)


![2,6-di-tert-butyl-4-{[(2-hydroxyethyl)(propyl)amino]methyl}phenol](/img/structure/B5816189.png)